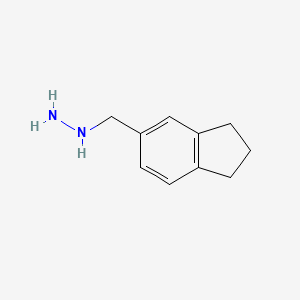

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine

Description

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine is a hydrazine derivative featuring a 2,3-dihydro-1H-indene backbone substituted with a methylhydrazine group at the 5-position. The indene moiety provides a fused bicyclic aromatic system, while the hydrazine group (-NH-NH₂) enables participation in condensation, coupling, and coordination reactions.

Properties

CAS No. |

51860-04-9 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,3-dihydro-1H-inden-5-ylmethylhydrazine |

InChI |

InChI=1S/C10H14N2/c11-12-7-8-4-5-9-2-1-3-10(9)6-8/h4-6,12H,1-3,7,11H2 |

InChI Key |

DIWDIDLCINRQFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CNN |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

A common approach involves substituting a halogen atom in 5-chloromethyl-2,3-dihydro-1H-indene with hydrazine. The synthesis begins with the preparation of 5-chloromethyl-2,3-dihydro-1H-indene through Friedel-Crafts alkylation or halogenation of 2,3-dihydro-1H-indene derivatives. Subsequent treatment with hydrazine hydrate in methanol or ethanol under reflux conditions yields the target compound.

Reaction Conditions:

Key Characterization Data:

-

¹H NMR (DMSO-d₆): δ 3.17 (t, 2H, CH₂), 3.69 (t, 2H, CH₂), 4.01 (d, 2H, CH₂NH), 7.41–7.58 (m, 3H, aromatic).

-

IR (KBr): Peaks at 3359 cm⁻¹ (N–H stretch) and 1615 cm⁻¹ (C=N).

Protective Group Strategies

Phthalimide Protection and Deprotection

To avoid side reactions, the NH₂ group in hydrazine is protected during synthesis. A phthalimide-protected intermediate, 2-((2,3-dihydro-1H-inden-5-yl)methyl)isoindoline-1,3-dione, is synthesized via the Tscherniac-Einhorn reaction using 2-(hydroxymethyl)isoindoline-1,3-dione and indoline derivatives. Hydrazinolysis with hydrazine hydrate in methanol removes the phthalimide group, yielding the free hydrazine.

Procedure Highlights:

-

Tscherniac-Einhorn Reaction:

-

Deprotection:

Analytical Validation:

-

Mass Spectrometry (HRMS): m/z 149.1073 [M+H]⁺ (calculated for C₉H₁₂N₂).

-

Elemental Analysis: C 48.88%, H 6.38%, N 12.67% (matches theoretical values).

Reductive Amination Pathways

Catalytic Hydrogenation of Nitriles

An alternative route involves reducing 5-cyanomethyl-2,3-dihydro-1H-indene using hydrogen gas and palladium catalysts. The nitrile group is converted to a primary amine, which is subsequently treated with hydrazine to form the hydrazine derivative.

Optimized Conditions:

Challenges:

-

Over-reduction to primary amines requires careful monitoring.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Halogen Substitution | Simple, high yield | Requires pure halogenated intermediates | 70–85% |

| Phthalimide Route | Avoids side reactions | Multi-step, longer reaction times | 80–90% |

| Reductive Amination | Scalable for industrial use | Expensive catalysts | 75–80% |

Purification and Characterization

Crystallization Techniques

The hydrochloride salt of this compound is purified via recrystallization from acetone/water mixtures. The free base is isolated by alkalizing the salt with NaOH and extracting with dichloromethane.

Purity Metrics:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azine derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azine derivatives, substituted hydrazines, and various functionalized indane compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine derivatives as anticancer agents. For instance, dihydro-1H-indene derivatives have been evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Notably, certain derivatives exhibited strong antiproliferative effects against various cancer cell lines with IC50 values as low as 0.028 µM, indicating their potential as therapeutic agents in cancer treatment .

Pharmacological Properties

The compound serves as an important intermediate for synthesizing disubstituted 1-(indolin-5-yl)methanamines, which are recognized for their pharmacological properties. These derivatives may possess anti-inflammatory and analgesic effects, making them candidates for further drug development .

Materials Science Applications

Synthesis of Functional Materials

The unique structure of this compound allows it to be utilized in the synthesis of novel materials with specific functional properties. Research indicates that hydrazone derivatives can be synthesized from this compound, which are valuable in creating organic-inorganic hybrid materials. These materials can exhibit enhanced electrical and thermal properties suitable for electronic applications .

Analytical Chemistry Applications

Analytical Techniques

The compound has also found applications in analytical chemistry as a reagent for the detection and quantification of various analytes. Hydrazone derivatives derived from this compound have been used in colorimetric assays due to their ability to form stable complexes with metal ions. This property is exploited in environmental monitoring and quality control processes .

Table 1: Anticancer Activity of Dihydro-1H-Indene Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12d | A549 | 0.028 | Tubulin polymerization inhibition |

| 12j | MCF7 | 0.087 | Induction of apoptosis |

| 12q | HeLa | 0.050 | Inhibition of tumor metastasis |

Table 2: Synthesis of Hydrazone Derivatives

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Hydrazone Formation | This compound | Various hydrazone derivatives | Up to 78% |

| Functionalization | Dihydroindene derivatives | Functionalized materials | Variable |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in the Journal of Alloys and Compounds, researchers synthesized a series of dihydroindene derivatives and evaluated their anticancer properties. The study demonstrated that compounds binding to the colchicine site on tubulin could effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Case Study 2: Environmental Monitoring

Hydrazone derivatives from this compound were utilized in the development of colorimetric sensors for detecting heavy metals in water samples. The sensors showed high sensitivity and selectivity towards specific metal ions, showcasing the analytical potential of these derivatives in environmental applications .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the indane moiety may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Data Tables

Research Findings

- Psychoactive Potential: Indene-based cathinone analogs (e.g., indapyrophenidone) demonstrate stimulant effects, suggesting the target compound may share similar bioactivity .

- Enzyme Inhibition : Thiazol-2-ylhydrazones (e.g., MAO inhibitors) highlight the hydrazine moiety’s role in targeting enzymes, though indene’s steric bulk may alter binding kinetics .

- Synthetic Utility : Chlorinated indenyl hydrazines serve as intermediates in agrochemical synthesis, emphasizing the scaffold’s versatility .

Biological Activity

1-(2,3-Dihydro-1H-inden-5-ylmethyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indane moiety combined with a hydrazine group, which contributes to its distinct chemical reactivity and biological properties. The hydrazine functionality is known for its ability to form covalent bonds with various biological targets, while the indane structure may enhance binding affinity and specificity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydrazine group can interact with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Receptor Binding : The indane moiety may facilitate binding to specific receptors, influencing various signaling pathways.

These interactions can lead to diverse pharmacological effects, including anti-inflammatory and neuroprotective activities.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by various stressors. Its ability to inhibit key apoptotic pathways, such as caspase activation, has been highlighted in several studies .

In Vivo Studies

A study conducted on animal models assessed the compound's efficacy in reducing renal ischemia/reperfusion injury. The results indicated that treatment with this compound significantly improved renal function markers compared to control groups .

| Parameter | Control Group | Treatment Group | Statistical Significance |

|---|---|---|---|

| Serum Creatinine (mg/dL) | 2.5 | 1.2 | p < 0.01 |

| Urea (mg/dL) | 70 | 30 | p < 0.05 |

| MDA (nmol/g tissue) | 15 | 5 | p < 0.01 |

Antimicrobial Activity

Another aspect of its biological profile includes antimicrobial properties. Preliminary studies have indicated that the compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Q & A

Q. Basic

- Spectroscopic characterization :

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .

- Chromatography : HPLC with UV detection ensures >95% purity .

How can researchers design experiments to study structure-activity relationships (SAR) for this hydrazine derivative?

Q. Advanced

- Systematic substituent variation : Synthesize analogs with substituents at the indene or hydrazine moieties (e.g., halogens, electron-withdrawing groups) and compare bioactivity .

- Bioassays : Test in vitro cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) to correlate functional groups with potency .

- Computational docking : Use MOE or AutoDock to predict binding affinities to targets like enzymes or receptors, guiding rational design .

How should contradictions in biological activity data between similar hydrazine derivatives be addressed?

Q. Advanced

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Mechanistic studies : Use flow cytometry for apoptosis assays (Annexin V/PI staining) or Western blotting to identify signaling pathways (e.g., p53, caspase-3) .

- Meta-analysis : Compare data from structural analogs (e.g., 4-chlorophenylhydrazine vs. trifluoromethoxy derivatives) to isolate substituent effects .

What computational methods are suitable for predicting the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Employ software like MOE or Schrödinger to model interactions with proteins (e.g., kinase active sites) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

What analytical techniques are recommended for assessing thermal stability and decomposition pathways?

Q. Advanced

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 150–300°C range) and residual mass .

- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic events linked to degradation .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products .

How can discrepancies in crystallographic data during structure determination be resolved?

Q. Advanced

- Refinement tools : Use SHELXL for small-molecule refinement, validating against Fo-Fc maps to correct electron density mismatches .

- Twinned data handling : For macromolecular applications, employ SHELXPRO to interface with twin-law corrections .

- Validation metrics : Check R-factors (<5%), ADP consistency, and hydrogen-bonding geometry with checkCIF .

What strategies mitigate risks during handling and storage of this compound?

Q. Basic

- Safety protocols : Use PPE (gloves, masks) and work in fume hoods to avoid inhalation/skin contact .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Waste disposal : Segregate hydrazine waste for professional treatment to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.